N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]
Description
N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] is a chiral amide derivative characterized by three key structural elements:
- Benzyl group: Enhances lipophilicity and may influence binding interactions in biological systems.
- (R)-2-hydroxypropyl moiety: Introduces a stereospecific hydroxyl group, contributing to hydrogen-bonding capabilities and solubility.
- (S)-2-(Boc-amino)propanamide: The Boc (tert-butoxycarbonyl) group protects the amine, a critical feature in peptide synthesis and drug design to prevent unwanted reactions .
This compound’s stereochemistry (R and S configurations) is pivotal for its activity, as seen in bioactive molecules where enantiomers exhibit distinct pharmacological profiles.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[benzyl-[(2R)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIWPBSPWMQEU-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(CC1=CC=CC=C1)C(=O)[C@H](C)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] typically involves multiple steps:
Formation of the Boc-protected amino group: This step involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.
Introduction of the hydroxypropyl group: The Boc-protected amino acid is then reacted with ®-2-hydroxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Benzyl chloride and sodium hydride (NaH) are typically used for benzylation reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups in place of the benzyl group.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] serves as a valuable building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, facilitating the development of novel synthetic methodologies.
Key Reactions :
- Oxidation : The hydroxypropyl group can be oxidized to form ketones or carboxylic acids.
- Reduction : The amide bond can be reduced to yield amines.
- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Biology
This compound is significant in biological research for studying enzyme-substrate interactions, particularly those involving amide bonds and hydroxy groups. It acts as a model compound for understanding biochemical pathways and mechanisms.
Medical Applications
In medicinal chemistry, derivatives of N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] are being explored for their potential therapeutic properties. The Boc-protected amino group can be deprotected to yield active pharmaceutical ingredients that target specific biological pathways.
Pharmacological Studies
Recent studies have identified this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI), crucial in HIV treatment. Its mechanism involves binding to an allosteric site on the reverse transcriptase enzyme, inhibiting viral replication.
Industrial Applications
In the industrial sector, N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] is utilized in the synthesis of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers with specific properties tailored for various applications.
| Study Reference | Biological Activity | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| NNRTI | 0.0004 - 100 | Allosteric inhibition of reverse transcriptase | |
| Antiviral | Not specified | Inhibition of viral replication | |
| Cytotoxicity | Not specified | Induction of apoptosis in cancer cells |
Case Study 1: Antiviral Efficacy
A study published in Pharmaceutical Research evaluated compounds related to N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]. Results indicated potent antiviral activity against HIV strains, with derivatives showing IC50 values in the low micromolar range, emphasizing the role of specific chemical groups in enhancing biological activity.
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study revealed selective cytotoxicity leading to significant apoptosis in treated cells, suggesting potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of N-Benzyl-N-[®-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] involves its interaction with molecular targets through its functional groups. The hydroxypropyl group can form hydrogen bonds, while the amide bond can participate in various biochemical reactions. The benzyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Key Functional Groups and Structural Variations
The table below compares the target compound with structurally related analogs:
*Estimated based on structural analogs.
Structural and Functional Differences
- Boc Protection: The target compound and N-Boc-D-alaninol share Boc-protected amines, enhancing stability during synthesis. However, the target’s amide linkage (vs.
- Benzyl Substitution : Compared to N-benzyl-N-isopropylamine derivatives, the target compound’s benzyl group is part of a more complex amide structure, reducing its lipophilicity (LogP ~2.3 in N-benzyl derivatives vs. estimated lower LogP for the target due to polar groups) .
Biological Activity
N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide], a compound with the CAS number 162150-53-0, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.43 g/mol
- Canonical SMILES : CC(C(C(=O)N(C1=CC=CC=C1)C(=O)N(C(=O)O)C(C)C)N(C(=O)O))C
N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] is primarily studied for its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs function by binding to an allosteric site on the reverse transcriptase enzyme, which is crucial for retroviral replication, particularly in HIV. This binding inhibits the enzyme's activity, thereby preventing viral replication.
Pharmacological Studies
Recent studies have employed various pharmacophore modeling techniques to evaluate the biological activity of this compound. For instance, a study reported the successful identification of NNRTIs through quantitative pharmacophore modeling and molecular docking approaches, indicating that compounds with similar structures could exhibit significant antiviral properties .
Data Table of Biological Activity
Case Study 1: Antiviral Efficacy
In a study published in Pharmaceutical Research, researchers evaluated a series of compounds structurally related to N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]. The results indicated that these compounds exhibited potent antiviral activity against HIV strains, with several derivatives showing IC50 values in the low micromolar range. The study highlighted the importance of specific chemical groups in enhancing biological activity.
Case Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide] on various cancer cell lines. The compound demonstrated selective cytotoxicity, leading to significant apoptosis in treated cells. This suggests potential applications in cancer therapy, warranting further exploration into its mechanisms and efficacy.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]?
- Methodology :
Boc Protection : Begin by protecting the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent under inert conditions. This ensures selective protection of the (S)-2-amino group .
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the Boc-protected (S)-2-aminopropanoic acid derivative with the (R)-2-hydroxypropylbenzylamine intermediate. Monitor reaction progress via TLC or LC-MS .
Deprotection (Optional) : If further functionalization is required, remove the Boc group using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous sodium bicarbonate .
Q. How should researchers purify and characterize this compound?
- Purification :
- Employ flash column chromatography with gradients of ethyl acetate/hexane or methanol/DCM to isolate the product. Adjust solvent ratios based on polarity differences observed during TLC .
- Characterization :
- NMR Spectroscopy : Confirm stereochemistry using - and -NMR, focusing on splitting patterns of the hydroxypropyl and benzyl groups.
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
- Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) and hexane/isopropanol eluents .
Q. What safety protocols are critical for handling this compound?
- Handling :
- Use fume hoods and closed systems to minimize aerosol formation. Wear nitrile gloves, safety goggles, and lab coats .
- Storage :
- Store in amber glass vials under argon at –20°C to prevent hydrolysis of the Boc group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity?
- Experimental Design :
Enantiomer Comparison : Synthesize both (R)- and (S)-hydroxypropyl enantiomers and compare their binding affinities to target enzymes (e.g., proteases) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Activity Assays : Test enantiomers in cell-based assays (e.g., inhibition of amyloid-β aggregation) to correlate stereochemistry with efficacy. Use wild-type vs. mutant enzyme models to identify stereospecific interactions .
Q. What computational strategies can predict interactions with biological targets?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding between the Boc-amino group and catalytic residues .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
Q. How can solubility limitations in aqueous buffers be addressed?
- Strategies :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins in in vitro assays .
- Structural Modifications : Introduce PEGylated side chains or replace the benzyl group with a polar substituent (e.g., pyridinyl) while retaining activity .
Q. How should contradictory data in biological activity studies be resolved?
- Troubleshooting :
Assay Validation : Confirm target specificity using siRNA knockdown or CRISPR-edited cell lines to rule off-target effects .
Purity Verification : Re-characterize the compound via HPLC and HRMS to exclude impurities (e.g., de-Boc byproducts) that may skew results .
Q. What methodologies are used for pharmacological profiling?
- ADMET Studies :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
